molecular formula C15H9Cl3N2O2S B3743763 N-(4-chloro-1,3-benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide

N-(4-chloro-1,3-benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide

Cat. No.: B3743763
M. Wt: 387.7 g/mol
InChI Key: YLCXCXHCPGREJU-UHFFFAOYSA-N
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Description

N-(4-chloro-1,3-benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and agricultural chemistry.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl3N2O2S/c16-8-4-5-11(10(18)6-8)22-7-13(21)19-15-20-14-9(17)2-1-3-12(14)23-15/h1-6H,7H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCXCXHCPGREJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide typically involves the reaction of 4-chloro-1,3-benzothiazole with 2,4-dichlorophenoxyacetic acid in the presence of a suitable coupling agent. Common reagents used in this synthesis include thionyl chloride, which helps in the formation of the acyl chloride intermediate, and a base such as triethylamine to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-1,3-benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions may lead to the formation of amines or other reduced derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-(4-chloro-1,3-benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to the disruption of metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity and affecting cellular processes.

    DNA Interaction: The compound could interact with DNA, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chloro-1,3-benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide: can be compared with other benzothiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other benzothiazole derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chloro-1,3-benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-chloro-1,3-benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide

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